molecular formula C14H22N2O3 B583883 (R)-Atenolol-d7 CAS No. 1309283-25-7

(R)-Atenolol-d7

Cat. No.: B583883
CAS No.: 1309283-25-7
M. Wt: 273.384
InChI Key: METKIMKYRPQLGS-FSJJVVIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-Atenolol-d7” is a product intended for research use only. It has a molecular formula of C14H22N2O3 and a molecular weight of 273.384 .


Molecular Structure Analysis

The molecular structure of “®-Atenolol-d7” is represented by the formula C14H22N2O3. The ChemSpider database provides a detailed molecular structure of Atenolol, which is similar to “®-Atenolol-d7” but without the deuterium (D) atoms .


Physical and Chemical Properties Analysis

“®-Atenolol-d7” has a molecular weight of 273.37900 . Other physical and chemical properties such as density, boiling point, and flash point are not available in the search results .

Scientific Research Applications

  • Proteomics Analysis of Vascular Smooth Muscle Cells : The effects of the S- and R-enantiomers of atenolol on vascular smooth muscle cells were studied using iTRAQ-coupled two-dimensional LC-MS/MS. The study found differential expression of certain proteins, including calcium-binding proteins and metabolic enzymes, when cells were incubated with these enantiomers. This indicates a potential application in understanding the molecular mechanisms of atenolol in treating hypertension (Sui et al., 2008).

  • Chromatographic Methods for Enantioseparation : Research on liquid chromatographic methods for the separation of atenolol enantiomers has been conducted. These methods are crucial for analyzing the specific effects and potencies of each enantiomer in pharmaceutical applications (Batra & Bhushan, 2018).

  • Environmental Impact Studies : Atenolol's chronic impacts on the environment, particularly on aquatic species like the fathead minnow, have been evaluated. Such studies are important for understanding the ecological consequences of pharmaceuticals (Winter et al., 2008).

  • Pharmacological Studies of Enantiomers : The R-(+)-enantiomer of atenolol has been studied for its pharmacological properties. Understanding the specific actions of enantiomers can lead to improved drug formulations and treatments (Kandula et al., 2018).

  • Buccal Drug Delivery Systems : Research on atenolol-releasing buccal patches demonstrates the exploration of alternative drug delivery systems for atenolol, potentially improving its therapeutic efficacy (Hasnain et al., 2019).

  • Removal of Atenolol from Environmental Sources : Studies on the adsorption process for removing atenolol from aqueous solutions, such as hospital wastewater, are significant for environmental safety and sustainability (Haro et al., 2017).

  • Cardiovascular Effects in Clinical Use : The effectiveness of atenolol in treating cardiovascular disorders, its comparison with other antihypertensives, and associated mortality rates have been extensively studied (Carlberg et al., 2004).

  • Role in Infantile Hemangioma Treatment : Research on the non-beta blocker enantiomers of atenolol and their role in treating infantile hemangioma offers insights into new therapeutic applications (Seebauer et al., 2021).

Safety and Hazards

The safety data sheet for “®-Atenolol-d7” suggests that it should be stored at temperatures not exceeding -18°C . More detailed safety and hazard information was not found in the search results .

Properties

IUPAC Name

2-[4-[(2R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1/i1D3,2D3,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKIMKYRPQLGS-FSJJVVIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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